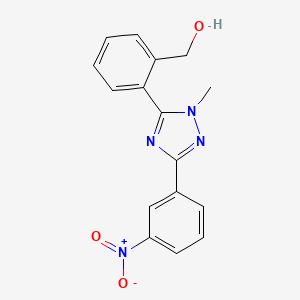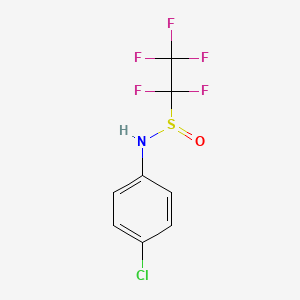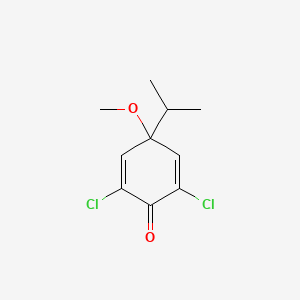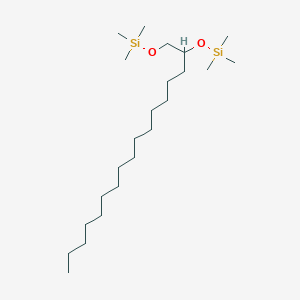
1,2-Heptadecanediol, di-TMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of 1,2-heptadecanediol, where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. The TMS groups enhance the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Heptadecanediol, di-TMS, can be synthesized by reacting 1,2-heptadecanediol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The reaction typically proceeds under mild conditions, with the TMS groups protecting the hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Heptadecanediol, di-TMS, undergoes various chemical reactions, including:
Oxidation: The TMS-protected hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the TMS groups.
Substitution: The TMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to remove the TMS groups.
Substitution: Reagents like fluoride ions (F-) from sources such as tetrabutylammonium fluoride (TBAF) can effectively remove TMS groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 1,2-heptadecanediol.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
1,2-Heptadecanediol, di-TMS, has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in synthetic organic chemistry.
Biology: Utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Employed in the analysis of steroid hormones and other bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Heptadecanediol, di-TMS, involves the protection of hydroxyl groups by TMS groups. This protection prevents unwanted reactions and enhances the compound’s stability and volatility. The TMS groups can be selectively removed under specific conditions, allowing for controlled chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Heptadecanediol: The parent compound without TMS protection.
1,2-Octadecanediol, di-TMS: A similar compound with an additional carbon in the alkyl chain.
1,2-Hexadecanediol, di-TMS: A similar compound with one less carbon in the alkyl chain
Uniqueness
1,2-Heptadecanediol, di-TMS, is unique due to its specific chain length and the presence of TMS groups, which provide enhanced stability and volatility. These properties make it particularly useful in analytical and synthetic applications where protection of hydroxyl groups is required .
Propriétés
Numéro CAS |
61574-61-6 |
|---|---|
Formule moléculaire |
C23H52O2Si2 |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilyloxyheptadecan-2-yloxy)silane |
InChI |
InChI=1S/C23H52O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25-27(5,6)7)22-24-26(2,3)4/h23H,8-22H2,1-7H3 |
Clé InChI |
XICQYVTWPKNSEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
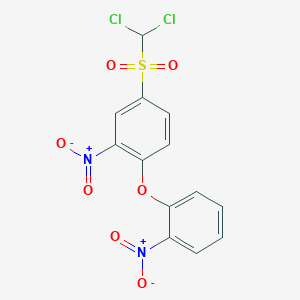
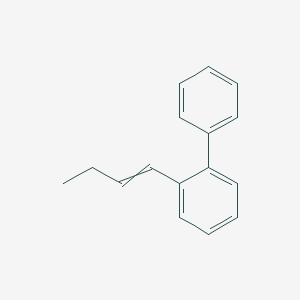
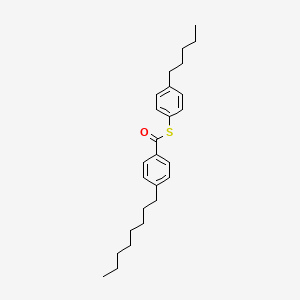
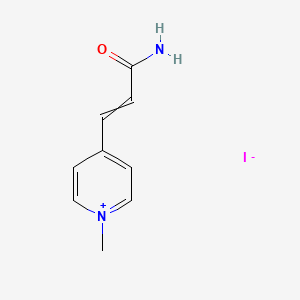
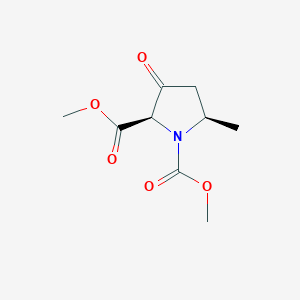
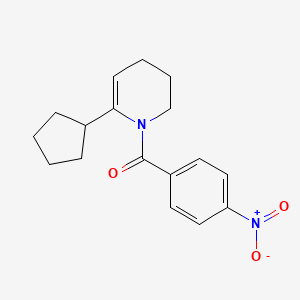
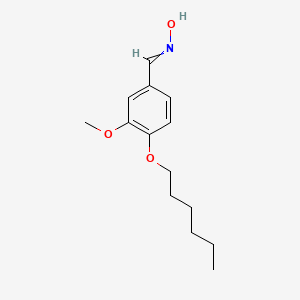
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
